

An In-Depth Technical Guide to 3-Amino-1-naphthoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Amino-1-naphthoic acid

Cat. No.: B1266996

[Get Quote](#)

Abstract: **3-Amino-1-naphthoic acid** (CAS: 32018-86-3) is a bifunctional organic compound featuring a naphthalene core substituted with both an amine and a carboxylic acid group. This unique structure makes it a valuable building block and intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and potential applications, tailored for researchers, chemists, and professionals in drug development and materials science. While specific experimental data for this isomer is limited in public literature, this document compiles available information and extrapolates expected characteristics and methodologies based on related compounds.

Molecular Structure and Physicochemical Properties

3-Amino-1-naphthoic acid is an aromatic compound derived from naphthalene. The structure consists of a naphthalene bicyclic system with an amino group (-NH₂) at the C3 position and a carboxylic acid group (-COOH) at the C1 position. The presence of both an acidic (carboxyl) and a basic (amino) group allows it to form zwitterions and participate in a wide range of chemical reactions.

Quantitative Physicochemical Data

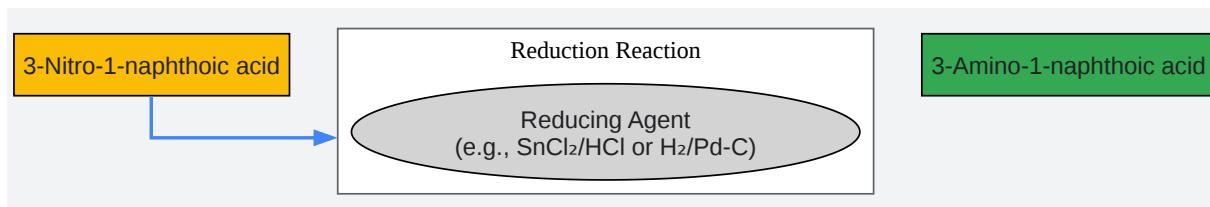
A summary of the key identifying and physical properties of **3-Amino-1-naphthoic acid** is presented in Table 1.

Property	Value	Reference
CAS Number	32018-86-3	[1]
Molecular Formula	C ₁₁ H ₉ NO ₂	[1] [2]
Molecular Weight	187.198 g/mol	[1]
IUPAC Name	3-aminonaphthalene-1-carboxylic acid	
Canonical SMILES	C1=CC=C2C(=C1)C=C(C=C2C(=O)O)N	[1]
InChIKey	YIPRQTYMJYGRER-UHFFFAOYSA-N	[1] [2]
pKa (at 25°C)	pK ₁ : 2.61; pK ₂ : 4.39	[1]
Melting Point	179 °C	[3]
Boiling Point	456.1±28.0 °C (Predicted)	[3]

Spectroscopic Characterization

Detailed, experimentally-derived spectra for **3-Amino-1-naphthoic acid** are not widely published. However, based on its molecular structure, the following spectroscopic signatures can be predicted:

- ¹H NMR: The spectrum would show distinct signals for the aromatic protons on the naphthalene ring, with chemical shifts and coupling patterns determined by their positions relative to the electron-donating amino group and the electron-withdrawing carboxylic acid group. A broad singlet corresponding to the amine (-NH₂) protons and another for the carboxylic acid (-COOH) proton would also be expected, with the latter appearing significantly downfield.
- ¹³C NMR: The spectrum would display 11 unique carbon signals. The signal for the carboxylic acid carbon would be the most downfield (typically >165 ppm). The carbons attached to the amino group would be shifted upfield compared to unsubstituted naphthalene, while the carbon attached to the carboxyl group would be shifted downfield.

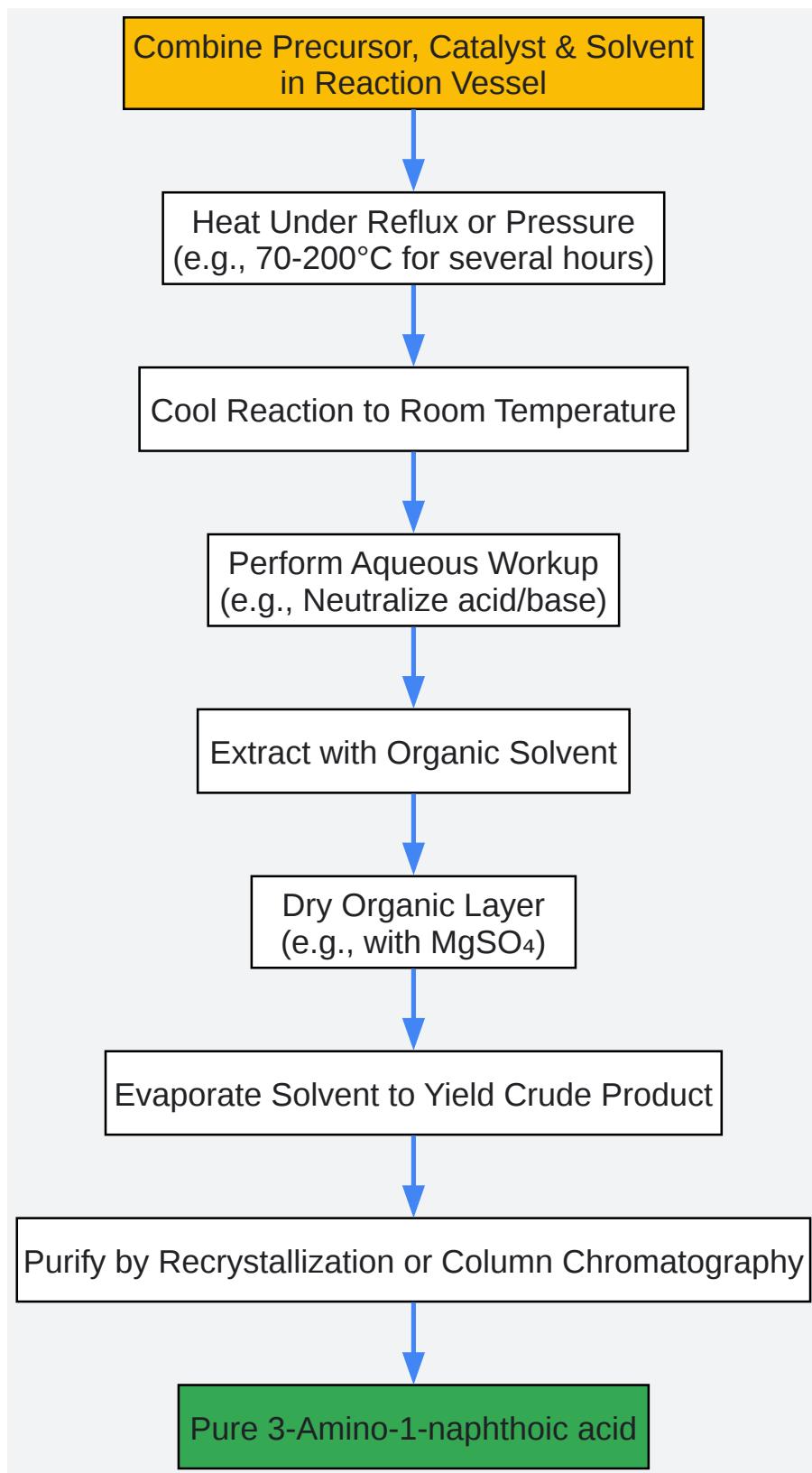

- Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm^{-1}), overlapping with N-H stretches from the amine group (approx. 3300-3500 cm^{-1}). A sharp C=O stretch from the carboxylic acid would be prominent around 1700 cm^{-1} .
- Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show a molecular ion peak (M^+) at $\text{m/z} = 187$, corresponding to the molecular weight of the compound.

Synthesis and Manufacturing

The primary route for synthesizing **3-Amino-1-naphthoic acid** typically involves the chemical reduction of its nitro precursor, 3-nitro-1-naphthoic acid.

Logical Synthesis Pathway

The conversion of the nitro group to an amine is a standard transformation in organic synthesis. Common reagents for this reduction include metals in acidic media (like tin(II) chloride in HCl) or catalytic hydrogenation (H_2 gas with a palladium-on-carbon catalyst).



[Click to download full resolution via product page](#)

Logical workflow for the synthesis of **3-Amino-1-naphthoic acid**.

Generalized Experimental Protocol

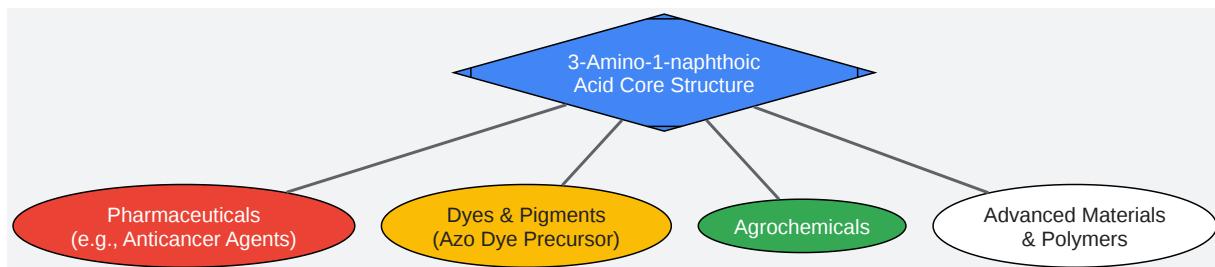
While a specific protocol for **3-Amino-1-naphthoic acid** is not available, a detailed synthesis for the related isomer, 3-amino-2-naphthoic acid, provides a representative workflow for this class of compounds. The following is a generalized procedure adapted from known methods for synthesizing aminonaphthoic acids.

[Click to download full resolution via product page](#)

Generalized experimental workflow for aminonaphthoic acid synthesis.

Methodology:

- Reaction Setup: The nitro-precursor (3-nitro-1-naphthoic acid) is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) in a reaction vessel equipped with a condenser.
- Reduction: The reducing agent is added. If using catalytic hydrogenation, the vessel is purged with nitrogen, the Pd/C catalyst is added, and the atmosphere is replaced with hydrogen gas. The mixture is stirred vigorously at a set temperature and pressure until the reaction is complete (monitored by TLC or LC-MS).
- Filtration: If a solid catalyst was used, the reaction mixture is filtered (e.g., through Celite) to remove it.
- Workup: The solvent is removed under reduced pressure. The residue is redissolved in an appropriate solvent and washed with water or a mild basic solution to remove inorganic byproducts.
- Isolation: The organic layer is dried over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4), filtered, and the solvent is evaporated to yield the crude **3-Amino-1-naphthoic acid**.
- Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product with high purity.


Biological Activity and Potential Applications

Direct research on the biological activity of **3-Amino-1-naphthoic acid** is sparse. However, the broader class of aminonaphthoic acids and their derivatives are recognized for their utility in medicinal chemistry and materials science.

- Pharmaceutical Intermediate: The dual functionality of the molecule makes it an ideal scaffold for building more complex pharmaceutical agents. The amino group can be acylated, alkylated, or used to form heterocyclic rings, while the carboxylic acid can be converted to esters, amides, or other derivatives. Naphthoquinone amino acid derivatives have been investigated as potential proteasome inhibitors for anticancer applications.^[4]
- Dye and Pigment Synthesis: Aromatic amines are key components in the synthesis of azo dyes. The amino group on the naphthalene ring can be diazotized and coupled with other

aromatic compounds to produce a wide range of colors.

- **Antimicrobial and Anticancer Research:** Studies on related isomers and derivatives have shown promising biological activity. For example, new derivatives produced from 3-amino-2-naphthoic acid have demonstrated moderate growth inhibition of Malme-3M cancer cells.^[5] Other amino-naphthol derivatives have shown potent antibacterial activity, including against multi-drug resistant (MDR) strains.^[6] These findings suggest that **3-Amino-1-naphthoic acid** is a promising starting point for developing novel therapeutic agents.

[Click to download full resolution via product page](#)

Potential application areas for **3-Amino-1-naphthoic acid** derivatives.

Safety and Handling

No specific GHS hazard classification data is available for **3-Amino-1-naphthoic acid**.^[1] However, based on the data for the closely related isomer 3-amino-2-naphthoic acid, the compound should be handled with care. It may be harmful if swallowed and can cause skin, eye, and respiratory irritation. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. If working with the fine powder, a dust mask or respirator is recommended to avoid inhalation.

Conclusion

3-Amino-1-naphthoic acid is a versatile chemical intermediate with significant potential for applications in drug discovery, materials science, and the synthesis of fine chemicals. While

detailed experimental and biological data for this specific isomer are not yet widely available, its structural features and the known activities of related compounds mark it as a valuable target for further research and development. The synthetic routes are well-established, allowing for its accessible incorporation into larger, more functional molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. 3-amino-1-naphthoic acid [stenutz.eu]
- 3. 3-Amino-1-naphthoic acid CAS#: 32018-86-3 [m.chemicalbook.com]
- 4. Naphthoquinone amino acid derivatives, synthesis and biological activity as proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New amino-naphthoic acid derivatives produced by biological transformation using the deep-sea-derived bacterium Serinicoccus marinus KDM482 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 3-Amino-1-naphthoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1266996#3-amino-1-naphthoic-acid-molecular-structure\]](https://www.benchchem.com/product/b1266996#3-amino-1-naphthoic-acid-molecular-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com